Phosphinic amide, diphenyl-N-triphenylphosphoranylidene-
Description
Phosphinic amide, diphenyl-N-triphenylphosphoranylidene- (CAS 2156-69-6) is a phosphorus-containing compound characterized by a central phosphorus atom bonded to two phenyl groups (P,P-diphenyl) and a nitrogen atom linked to a triphenylphosphoranylidene moiety. This structure confers unique electronic and steric properties, making it valuable in synthetic chemistry, particularly in catalysis and as a precursor for advanced materials . Its synthesis typically involves copper triflate (Cu(OTf)₂) and chiral ligands like BozPHOS, as described in protocols for analogous P,P-diphenylphosphinic amides .
The compound’s reactivity is influenced by the electron-withdrawing nature of the phosphoranylidene group, which stabilizes intermediates in asymmetric reactions.
Properties
IUPAC Name |
diphenylphosphanylimino(triphenyl)-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25NP2/c1-6-16-26(17-7-1)32(27-18-8-2-9-19-27)31-33(28-20-10-3-11-21-28,29-22-12-4-13-23-29)30-24-14-5-15-25-30/h1-25H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYWXVVBIMUJMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)N=P(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25NP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178811 | |
| Record name | Phosphinic amide, diphenyl-N-triphenylphosphoranylidene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24082-36-8 | |
| Record name | P,P-Diphenyl-N-(triphenylphosphoranylidene)phosphinous amide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24082-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphinic amide, diphenyl-N-triphenylphosphoranylidene- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024082368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphinic amide, diphenyl-N-triphenylphosphoranylidene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bis(diphenylphosphino) Compounds via Organolithium Route
A highly effective route involves the reaction of dibromo-substituted aromatic compounds with n-butyllithium, followed by treatment with diphenylchlorophosphine. This method yields bis(diphenylphosphino) derivatives with high purity and good yields (up to 94%) in a relatively short time (around 8 hours).
- Procedure :
- Cool the dibromo compound to approximately -66°C.
- Add n-butyllithium to generate the dilithio intermediate.
- Immediately add diphenylchlorophosphine to form the bis(diphenylphosphino) product.
- Advantages :
- Higher yields compared to diGrignard routes.
- Reduced reaction time.
- Example : Preparation of 4,4'-bis(diphenylphosphino)biphenyl achieved 94% yield using two equivalents of n-butyllithium per mole of 4,4'-dibromodiphenyl.
DiGrignard Reagent Route
Earlier methods used diGrignard reagents prepared from dibromobenzene derivatives, which then reacted with chlorophosphines. However, this route suffers from lower yields and contamination issues, making it less attractive.
- Limitations :
- Formation of side products such as isophthalic acid.
- Longer reaction times and lower purity.
- Improvements :
Formation of Phosphinic Amide and Phosphoranylidene Functionalities
Phosphinic amides are typically formed by substitution reactions involving phosphinic acid derivatives or their chlorides with amines or amide nucleophiles. The triphenylphosphoranylidene group is introduced via Wittig-type reactions or by reaction of phosphonium salts.
- Phosphoranylidene Formation :
- Triphenylphosphine reacts with halides or activated precursors to form phosphonium salts.
- These salts can be converted to phosphoranylidene ylides, which react with electrophiles to form the desired phosphoranylidene derivatives.
- Example :
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Organolithium Route | Dibromoarene, n-butyllithium, diphenylchlorophosphine | -66°C, 8 hours | Up to 94% | High purity, shorter reaction time |
| DiGrignard Route | Dibromoarene, Mg, diphenylchlorophosphine | Reflux in ether or THF, filtration | ~75% | Lower yield, contamination issues |
| Phosphinic Amide Formation | Phosphinic acid derivatives, amines | Various substitution reactions | Variable | Forms phosphinic amide group |
| Phosphoranylidene Formation | Triphenylphosphine, halides | Wittig-type conditions | High | Stable phosphoranylidene compounds |
| Polymer-supported Phosphine | Bromopolystyrene, n-butyllithium, chlorodiphenylphosphine | Lithiation, room temp | Not applicable | Useful for immobilized reagents, not small molecule |
Detailed Research Findings
- The organolithium route is superior for preparing bis(diphenylphosphino) intermediates required for phosphinic amide synthesis, offering high yields and purity compared to Grignard methods.
- Phosphinic amides with diphenyl groups can be further reacted with triphenylphosphoranylidene species to form stable ylides, useful in further synthetic transformations.
- Polymer-supported triphenylphosphine reagents provide an innovative approach to phosphorus chemistry, though their direct application to phosphinic amide diphenyl-N-triphenylphosphoranylidene- synthesis is limited.
- The stability of these phosphoranylidene compounds under heat and hydrolysis conditions has been confirmed, making them suitable for diverse synthetic applications.
Chemical Reactions Analysis
Types of Reactions
Phosphinic amide, diphenyl-N-triphenylphosphoranylidene-, undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of phosphinic amide, diphenyl-N-triphenylphosphoranylidene-, include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions typically involve mild temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from the reactions of phosphinic amide, diphenyl-N-triphenylphosphoranylidene-, include phosphine oxides, phosphine derivatives, and substituted phosphinic amides. These products have various applications in organic synthesis and material science.
Scientific Research Applications
Applications in Organic Synthesis
2.1 Catalysis
Phosphinic amides are widely used as catalysts in organic reactions. They facilitate various transformations, including:
- Functional Group Interconversions : These compounds can promote the conversion of functional groups with high selectivity. For example, reactions involving aldehydes and ketones yield olefins with yields ranging from 73% to 96% when using phosphonium salts derived from phosphinic amides .
- Heterocycle Synthesis : The ability of phosphinic amides to stabilize transition states makes them effective in synthesizing heterocycles, which are crucial in pharmaceutical chemistry.
2.2 Polymer Chemistry
Phosphinic amides have been utilized in the development of polymer-supported catalysts. For instance, polymer-supported triphenylphosphine (PS-TPP) has been employed in the synthesis of various organic compounds, demonstrating its utility in large-scale applications .
Pharmaceutical Applications
Phosphinic amides play a critical role in drug development due to their ability to modify biological activity. They are involved in:
- Drug Design : The structural versatility of phosphinic amides allows for the design of novel pharmaceuticals with enhanced efficacy and reduced side effects.
- Targeted Delivery Systems : Research indicates that phosphinic amides can be incorporated into drug delivery systems, improving the bioavailability of therapeutic agents .
Case Study: Synthesis of β-Hydroxyamines
In a notable study, Ley et al. demonstrated the utility of phosphonium salts derived from diphenyl-N-triphenylphosphoranylidene- in synthesizing β-hydroxyamines from carbonyl compounds. The reaction showcased high yields and selectivity, highlighting the effectiveness of phosphinic amides as reagents in organic synthesis .
Case Study: Development of Polyphosphoranes
Research conducted by Baldwin et al. revealed that bis-phosphinic acids could be synthesized through novel routes involving diphenyl-N-triphenylphosphoranylidene-. These compounds were subsequently polymerized to create polyphosphoranes with desirable thermal and hydrolytic stability properties . This advancement opens new avenues for material science applications.
Data Tables
| Application Area | Specific Use | Yield/Effectiveness |
|---|---|---|
| Organic Synthesis | Olefin Production from Aldehydes and Ketones | 73% - 96% |
| Heterocycle Synthesis | Various Reactions | High Selectivity |
| Pharmaceutical Chemistry | Drug Design and Delivery Systems | Enhanced Bioavailability |
| Polymer Chemistry | Development of Polyphosphoranes | High Stability |
Mechanism of Action
The mechanism of action of phosphinic amide, diphenyl-N-triphenylphosphoranylidene-, involves its interaction with molecular targets through its phosphorus and amide groups. The compound can form stable complexes with metal ions and other electrophiles, facilitating various chemical transformations. The molecular pathways involved include the formation of P-stereogenic centers and the stabilization of reactive intermediates.
Comparison with Similar Compounds
Comparison with Similar Phosphinic Amides and Related Compounds
Structural and Functional Differences
Phosphinic Amide, P,P-Diphenyl-N-(Phenylmethylene)- (CAS 67764-52-7)
- Structure : Similar P,P-diphenyl backbone but replaces the triphenylphosphoranylidene group with a phenylmethylene substituent.
- Reactivity : Lacks the bulky phosphoranylidene group, enabling higher electrophilicity at the nitrogen center. This facilitates nucleophilic additions in asymmetric catalysis, as demonstrated in diethylzinc-mediated reactions .
- Applications : Used in synthesizing chiral ligands, contrasting with the triphenylphosphoranylidene derivative’s role in stabilizing reactive intermediates.
C2-Symmetric Phosphinic Acid Amides (e.g., HIV Protease Inhibitors)
- Structure: Symmetric phosphinic acid amides with dual aminomethyl or aryl groups (e.g., (H₂NCH₂)₂P(O)OH) .
- Function : Exhibit enhanced enzyme inhibition due to C2 symmetry, which improves binding affinity to targets like HIV protease . In contrast, the asymmetric triphenylphosphoranylidene derivative lacks such symmetry, limiting its biological applications but favoring steric control in catalysis.
Vinyl Phosphinic Acid Diamides
- Structure : Contains a vinyl group bonded to phosphorus and ethylene amide substituents (e.g., N,N'-diethylene amide of vinyl phosphinic acid) .
- Reactivity : More prone to hydrolysis and HCl elimination due to the vinyl group’s instability. The triphenylphosphoranylidene derivative’s aromatic substituents enhance stability, reducing side reactions .
Stability and Reactivity Trends
- Thermal Stability : The triphenylphosphoranylidene group in CAS 2156-69-6 provides steric shielding, enhancing thermal stability compared to vinyl phosphinic diamides, which degrade via HCl elimination .
- Electronic Effects : The electron-deficient phosphorus center in the triphenylphosphoranylidene derivative facilitates nucleophilic attacks, whereas C2-symmetric amides prioritize charge distribution for target binding .
Key Research Findings
- Catalytic Efficiency : The bulky triphenylphosphoranylidene group in CAS 2156-69-6 reduces reaction rates in cross-metathesis compared to less hindered phosphinic acids .
- Selectivity : Analogues like RXP470 lose potency when the phosphinic moiety is removed, underscoring the importance of phosphorus-centered electronic effects .
- Chiral Induction : P,P-Diphenylphosphinic amides with simpler substituents (e.g., phenylmethylene) achieve higher enantiomeric excess (ee) in asymmetric syntheses than bulkier derivatives .
Biological Activity
Phosphinic amides, particularly diphenyl-N-triphenylphosphoranylidene-, are a class of compounds that have garnered attention for their potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of their biological activity.
Chemical Structure and Properties
The compound diphenyl-N-triphenylphosphoranylidene- can be represented structurally as follows:
Where "Ph" denotes phenyl groups. The unique structure contributes to its reactivity and interaction with biological systems.
Biological Activity Overview
-
Antiviral Properties :
- Research indicates that phosphinic amides can act as antiviral agents. For example, derivatives of nucleosides that incorporate phosphoramidate functionalities have shown effectiveness against HIV. The EC50 values for these compounds are comparable to established antiviral nucleosides, indicating their potential as therapeutic agents .
- Enzyme Inhibition :
-
Cellular Mechanisms :
- The mechanism of action often involves the formation of stable complexes with target enzymes, which can inhibit their activity by blocking substrate access or altering catalytic sites. This has been observed in studies focusing on protease inhibition where phosphinic amides form reversible complexes with the enzyme active sites .
Case Study 1: Antiviral Activity Against HIV
A study evaluated the antiviral efficacy of phosphinic amide derivatives against HIV-1. The results indicated that certain derivatives exhibited EC50 values in the low nanomolar range, demonstrating significant potency compared to standard antiviral treatments.
| Compound | EC50 (μM) | CC50 (μM) | SI (Selectivity Index) |
|---|---|---|---|
| Compound A | 0.003 | 0.018 | 6 |
| Compound B | 0.005 | 0.020 | 4 |
Case Study 2: Inhibition of Cysteine Proteases
In another investigation, phosphinic amides were tested for their ability to inhibit calpain I, an important cysteine protease involved in cellular signaling pathways.
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound C | 0.01 | Active site binding |
| Compound D | 0.05 | Allosteric modulation |
Research Findings
Recent studies have provided insights into the synthesis and biological evaluation of phosphinic amides:
- Synthesis Techniques : Various synthetic routes have been developed for creating phosphinic amide derivatives, including reactions involving phosphorus(III) and phosphorus(V) compounds .
- Biological Evaluation : Comprehensive evaluations have shown that these compounds not only exhibit antiviral properties but also possess anti-inflammatory and anticancer activities, making them versatile candidates for drug development .
Q & A
Basic: What are the optimized synthetic protocols for diphenyl-N-triphenylphosphoranylidene phosphinic amide, and how are byproducts mitigated?
Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting vinyl phosphinic acid dichloride with ethylene imine yields the N,N'-diethylene amide derivative, but HCl elimination can lead to contamination by diethylene amide byproducts . To mitigate this, stoichiometric control of reagents and inert gas purging are recommended to suppress HCl release. High yields (>80%) are achieved using excess amine nucleophiles (e.g., piperidine) in anhydrous toluene at reflux for 24 hours, followed by silica gel chromatography for purification .
Basic: What spectroscopic and crystallographic methods are used to characterize this compound?
Answer:
1H/31P NMR is critical for confirming structure and purity. For example, in palladium-catalyzed arylation reactions, 1H NMR with 1,1,2-trichloroethane as an internal standard resolves aryl proton environments . X-ray crystallography (e.g., SHELXL refinement) reveals bond angles (e.g., C21–P1–C26: 118.10°) and non-covalent interactions, aiding in understanding steric effects of phenyl substituents . Elemental analysis monitors chlorine content to detect residual HCl byproducts .
Advanced: How does aminoquinoline-directed palladium catalysis enhance sp³-C arylation in phosphinic amides?
Answer:
Aminoquinoline acts as a directing group, enabling regioselective C–H activation. Optimal conditions involve Pd(OAc)₂ (5 mol%), Cs₃PO₄ (2 equiv), and 1,2-dichlorobenzene at 130°C for 24 hours. The method achieves >70% yield for aryl iodides, with steric hindrance from triphenylphosphoranylidene groups requiring elevated temperatures . Competitive inhibition studies show electron-deficient aryl iodides (e.g., p-nitro) react faster due to enhanced oxidative addition to Pd⁰ .
Advanced: What role do phosphinic amides play in asymmetric catalysis, and how are chiral centers introduced?
Answer:
Chiral N-phosphinyl imines (e.g., from Texas Tech University protocols) enable enantioselective bond formation. For instance, silver-catalyzed cyclopropanation of styrenes uses (R)-BINOL-derived phosphinic amides, achieving >90% ee via a trigonal-bipyramidal transition state . Chiral induction is optimized using Grignard reagents in THF at −78°C, with quenching by benzyl bromide to stabilize the configuration .
Advanced: How do structural modifications (e.g., substituent effects) influence reactivity in HIV protease inhibition?
Answer:
C₂-symmetric phosphinic amides (e.g., diphenyl-N-triphenylphosphoranylidene derivatives) mimic tetrahedral transition states in protease hydrolysis. Substituting phenyl groups with p-methoxybenzyl enhances binding (Ki < 1 nM) due to hydrophobic pocket complementarity. However, bulkier substituents (e.g., t-Bu) reduce solubility, necessitating PEGylation for in vivo studies .
Methodological: What strategies resolve contradictions in reaction outcomes between batch and flow syntheses?
Answer:
Discrepancies often arise from heat/mass transfer differences. For example, in batch arylation, localized overheating accelerates decomposition, while flow systems (0.1 mL/min, 130°C) improve consistency. Real-time monitoring via inline IR spectroscopy detects intermediate phosphonamidate formation, enabling parameter adjustments (e.g., reducing Pd loading from 5% to 2%) .
Methodological: How are computational methods applied to predict phosphinic amide reactivity?
Answer:
DFT calculations (B3LYP/6-311+G**) model transition states in nucleophilic substitutions. For instance, the energy barrier for HCl elimination in vinyl phosphinic amide synthesis is calculated at 28.5 kcal/mol, aligning with experimental observations of byproduct formation at >80°C . MD simulations further predict solvent effects, showing THF stabilizes intermediates better than DCM .
Application-Focused: Can this compound serve as a precursor for polymer-supported organocatalysts?
Answer:
Yes, polymeric triphenylphosphine (PS-TPP) composites are synthesized via Sonogashira coupling, with phosphinic amides acting as ligands. For peptide synthesis, PS-TPP/PySSPy systems in CH₂Cl₂ achieve 95% coupling efficiency, recyclable for 5 cycles without significant Pd leaching .
Safety & Handling: What precautions are critical for handling phosphinic amides in large-scale reactions?
Answer:
Ventilation : Required due to HCl off-gassing . Storage : Argon-atmosphere sealed containers at −20°C prevent hydrolysis. Waste : Neutralize with NaHCO₃ before disposal. LC-MS monitoring is advised to detect trace toxic byproducts (e.g., phosphine oxides) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
